2,6-Dibromopyridin-4-ol
Overview
Description
2,6-Dibromopyridin-4-ol: is a chemical compound with the molecular formula C5H3Br2NO and a molecular weight of 252.89 g/mol . It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromopyridin-4-ol typically involves the bromination of pyridin-4-ol. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is purified through crystallization or distillation to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromopyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include de-brominated compounds or alcohols.
Scientific Research Applications
2,6-Dibromopyridin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2,6-Dibromopyridin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
2,6-Dibromopyridine: Similar structure but lacks the hydroxyl group at the 4 position.
2,4-Dibromopyridine: Bromine atoms at the 2 and 4 positions instead of 2 and 6.
2,6-Dichloropyridine: Chlorine atoms instead of bromine at the 2 and 6 positions.
Uniqueness: 2,6-Dibromopyridin-4-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound in various applications .
Properties
IUPAC Name |
2,6-dibromo-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDIUEDAZXIZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702663 | |
Record name | 2,6-Dibromopyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220616-68-2 | |
Record name | 2,6-Dibromopyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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